roflumilast N-oxide

描述

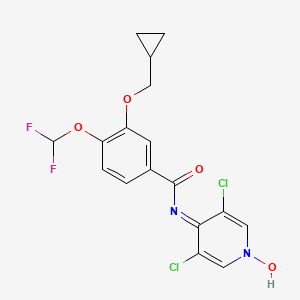

Structure

3D Structure

属性

IUPAC Name |

3-(cyclopropylmethoxy)-N-(3,5-dichloro-1-hydroxypyridin-4-ylidene)-4-(difluoromethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2F2N2O4/c18-11-6-23(25)7-12(19)15(11)22-16(24)10-3-4-13(27-17(20)21)14(5-10)26-8-9-1-2-9/h3-7,9,17,25H,1-2,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXXMSARUQULRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC(=C2)C(=O)N=C3C(=CN(C=C3Cl)O)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433059 | |

| Record name | roflumilast N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292135-78-5 | |

| Record name | roflumilast N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Roflumilast N-Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROFLUMILAST N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F08MQ6CZCS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In Vitro Characterization of Roflumilast N-oxide: A Technical Guide to its PDE4 Inhibitory Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of roflumilast N-oxide, the primary active metabolite of the phosphodiesterase 4 (PDE4) inhibitor, roflumilast. Roflumilast is a key therapeutic agent for severe chronic obstructive pulmonary disease (COPD), and its pharmacological activity is largely attributed to this compound.[1][2][3] This document details the molecule's mechanism of action, inhibitory potency and selectivity, the experimental protocols used for its characterization, and its effects on various cell types.

Mechanism of Action: PDE4 Inhibition and cAMP Signaling

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. It specifically hydrolyzes cAMP, a ubiquitous second messenger involved in regulating a vast array of cellular functions, including inflammation, immune responses, and smooth muscle relaxation.[4][5][6]

This compound exerts its therapeutic effect by selectively inhibiting PDE4. This inhibition prevents the degradation of cAMP, leading to its intracellular accumulation.[7] Elevated cAMP levels activate downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[4][8] Activation of these pathways ultimately suppresses the activity of pro-inflammatory cells and mediators, which is central to its efficacy in inflammatory airway diseases.[7][9]

Quantitative Data: Inhibitory Potency and Selectivity

This compound is a potent inhibitor of PDE4 isoenzymes and demonstrates high selectivity over other PDE families. It is only two- to three-fold less potent than its parent compound, roflumilast.[7][10] This high potency allows for effective inhibition of inflammatory processes at low nanomolar concentrations.

Table 1: In Vitro Inhibitory Potency (IC₅₀) of this compound and Comparators against PDE Isoforms

| Compound | PDE4A | PDE4B | PDE4C | PDE4D | Other PDEs (IC₅₀) | Reference |

|---|---|---|---|---|---|---|

| This compound | ~2-3x less potent than Roflumilast | ~2-3x less potent than Roflumilast | ~2-3x less potent than Roflumilast | ~2-3x less potent than Roflumilast | Highly selective vs PDE1, 2, 3, 5, 7 | [7][11] |

| Roflumilast | 0.41 nM | 0.84 nM | Slightly lower potency | 0.68 - 0.81 nM | PDE1,2,3,7,8,10 (>200µM); PDE5 (17µM) | [11][12][13][14] |

| Cilomilast | - | 25 - 240 nM | - | 11 - 61 nM | PDE1 (74µM); PDE2 (65µM); PDE3 (>1000µM) | [12][14] |

| Rolipram | - | >10 nM | - | >10 nM | Potency is >100-fold lower than Roflumilast |[11] |

Note: IC₅₀ values can vary slightly between studies due to different experimental conditions. This table represents a summary of reported values.

Experimental Protocols

The in vitro characterization of this compound involves both biochemical and cell-based assays to determine its direct enzymatic inhibition and its functional effects in a cellular context.

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PDE4. A common method is the fluorescence polarization (FP) assay.

Protocol Overview:

-

Enzyme Preparation : Recombinant human PDE4 isoenzymes (e.g., PDE4B1) are diluted in assay buffer.[15]

-

Compound Addition : Serial dilutions of this compound (or other test compounds) are added to the wells of a microplate.

-

Enzyme Incubation : The PDE4 enzyme is added to the wells containing the compound and incubated briefly.

-

Substrate Addition : A fluorescently labeled substrate, such as fluorescein-labeled cAMP (cAMP-FAM), is added to initiate the enzymatic reaction.[15]

-

Reaction & Detection : PDE4 hydrolyzes cAMP-FAM into a linearized FAM-monophosphate. A binding agent that specifically recognizes the free phosphate group is added. This binding creates a large complex that rotates slowly, resulting in a high fluorescence polarization signal.[15] The degree of inhibition is inversely proportional to the FP signal.

-

Data Analysis : IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell-based assays are crucial for understanding how enzyme inhibition translates into a functional cellular response. A key assay measures the inhibition of Tumor Necrosis Factor-alpha (TNF-α) release from lipopolysaccharide (LPS)-stimulated monocytes.

Protocol Overview:

-

Cell Culture : Human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines (e.g., U937) are cultured.

-

Pre-incubation : Cells are pre-incubated with various concentrations of this compound for a defined period (e.g., 30-60 minutes).

-

Stimulation : Cells are stimulated with LPS to induce an inflammatory response and TNF-α production.[6][16]

-

Incubation : The cell cultures are incubated for a further period (e.g., 4-24 hours) to allow for cytokine release.

-

Supernatant Collection : The cell culture supernatant is collected after centrifugation to remove cells.

-

Quantification : The concentration of TNF-α in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis : The inhibitory effect of this compound is determined by comparing TNF-α levels in treated samples to untreated, LPS-stimulated controls. IC₅₀ values are then calculated.

In Vitro Effects on Inflammatory and Structural Cells

This compound has been shown to affect the functions of a wide range of inflammatory and structural cells implicated in the pathophysiology of COPD.[1] Its ability to modulate these cells underscores its broad anti-inflammatory and potential disease-modifying effects.

Table 2: Summary of In Vitro Cellular Effects of this compound

| Cell Type | Stimulus | Measured Response | Effect of this compound | IC Value (approx.) | Reference |

|---|---|---|---|---|---|

| Neutrophils | fMLP / LPS | LTB₄, ROS, IL-8, MMP-9, Elastase | Inhibition of release/formation | 3-40 nM | [9][11] |

| Monocytes / Macrophages | LPS | TNF-α, CCL2, CCL3, CCL4, CXCL10 | Inhibition of cytokine/chemokine release | 3-40 nM | [9][11] |

| CD4+ T-Cells | Anti-CD3/CD28 | Proliferation, IL-2, IL-4, IL-5, IFN-γ | Inhibition of proliferation and cytokine release | 3-40 nM | [11][17] |

| Human Lung Fibroblasts | TNF-α / bFGF / TGF-β1 | ICAM-1, Eotaxin, Proliferation, α-SMA | Inhibition of inflammatory markers, proliferation, and differentiation | 0.5 - 0.9 nM | [18] |

| Human Bronchial Epithelial Cells | Cigarette Smoke Extract | Ciliary Beat Frequency (CBF), Loss of ciliated cells | Increased CBF, prevention of ciliated cell loss | 1 µM (max effect) |[19] |

fMLP: N-formyl-methionyl-leucyl-phenylalanine; ROS: Reactive Oxygen Species; LTB₄: Leukotriene B₄; LPS: Lipopolysaccharide; TNF-α: Tumor Necrosis Factor-alpha; ICAM-1: Intercellular Adhesion Molecule 1; α-SMA: Alpha-Smooth Muscle Actin.

Conclusion

The in vitro characterization of this compound establishes it as a highly potent and selective inhibitor of the PDE4 enzyme. Biochemical assays confirm its sub-nanomolar to low nanomolar affinity for PDE4 isoforms, while cell-based assays demonstrate its functional efficacy in suppressing key inflammatory pathways in a variety of relevant cell types. These comprehensive in vitro data provide a strong mechanistic foundation for the therapeutic utility of roflumilast in the treatment of chronic inflammatory diseases such as COPD.

References

- 1. The preclinical pharmacology of roflumilast--a selective, oral phosphodiesterase 4 inhibitor in development for chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Population pharmacokinetic modelling of roflumilast and this compound by total phosphodiesterase-4 inhibitory activity and development of a population pharmacodynamic-adverse event model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Beyond PDE4 inhibition: A comprehensive review on downstream cAMP signaling in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 7. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast [mdpi.com]

- 13. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of PDE4 inhibition for COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. A phosphodiesterase 4 inhibitor, this compound, inhibits human lung fibroblast functions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound, a PDE4 inhibitor, improves cilia motility and ciliated human bronchial epithelial cells compromised by cigarette smoke in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

roflumilast N-oxide's role in cyclic AMP signaling pathways

An In-Depth Technical Guide on the Role of Roflumilast N-oxide in Cyclic AMP Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roflumilast is a selective, orally administered phosphodiesterase 4 (PDE4) inhibitor approved for the treatment of severe chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is primarily mediated by its active metabolite, this compound. This technical guide provides a comprehensive examination of the mechanism by which this compound modulates cyclic adenosine monophosphate (cAMP) signaling pathways to exert its potent anti-inflammatory effects. This document details the molecular interactions, presents key quantitative data, outlines relevant experimental protocols, and visualizes the involved pathways and workflows to serve as a critical resource for researchers in pharmacology and drug development.

The Cyclic AMP (cAMP) Signaling Pathway: A Core Cellular Regulator

The cAMP signaling pathway is a ubiquitous and essential second messenger system that translates a wide array of extracellular signals into intracellular responses.[1] This cascade is fundamental to regulating numerous physiological processes, including inflammation, metabolism, cell growth, and muscle contraction.[2][3]

The pathway is initiated when an extracellular ligand binds to a G protein-coupled receptor (GPCR). This activates the associated G protein (typically the Gαs subunit), which in turn stimulates adenylyl cyclase (AC). AC catalyzes the conversion of adenosine triphosphate (ATP) into cAMP.[2][3] The intracellular concentration of cAMP is tightly controlled by a balance between its synthesis by AC and its degradation by phosphodiesterases (PDEs), which hydrolyze cAMP into the inactive adenosine monophosphate (AMP).[1][2]

The primary downstream effector of cAMP is Protein Kinase A (PKA).[2] The binding of cAMP to the regulatory subunits of PKA releases the catalytic subunits, which then phosphorylate a multitude of target proteins and transcription factors, such as the cAMP response element-binding protein (CREB), to orchestrate the final cellular response.[1][4]

This compound: The Primary Mediator of PDE4 Inhibition

Roflumilast is a prodrug that undergoes extensive first-pass metabolism in the liver.[5] Cytochrome P450 enzymes, primarily CYP3A4 and CYP1A2, convert roflumilast into its principal and only major active metabolite, this compound.[5]

While roflumilast itself is a potent PDE4 inhibitor, its N-oxide metabolite is considered the main driver of the drug's overall pharmacological activity in vivo.[5][6] This is due to two key pharmacokinetic properties:

-

Higher Systemic Exposure: The area under the plasma concentration-time curve (AUC) for this compound is approximately 10 times greater than that of the parent compound.[5][7]

-

Longer Half-Life: this compound has a significantly longer elimination half-life, contributing to its sustained presence and activity.[7]

This compound is a highly selective and potent inhibitor of the PDE4 enzyme.[4] By binding to the catalytic site of PDE4, it prevents the hydrolysis of cAMP to AMP. This blockade leads to an accumulation of intracellular cAMP, thereby amplifying the signaling cascade downstream of PKA.[4][5][8] This targeted action on PDE4 is crucial, as PDE4 is the predominant PDE isoenzyme found in key inflammatory cells like neutrophils, eosinophils, macrophages, and T cells, as well as structural cells like airway smooth muscle.[8][9]

Downstream Anti-Inflammatory Effects of this compound

The elevation of intracellular cAMP in target cells by this compound initiates a cascade of anti-inflammatory and other beneficial effects relevant to airway diseases.

-

Suppression of Inflammatory Cells: In neutrophils, eosinophils, and macrophages, increased cAMP levels inhibit a range of pro-inflammatory functions, including chemotaxis, degranulation, and the release of cytokines (e.g., TNF-α, IL-8), chemokines, and reactive oxygen species.[8][10]

-

Airway Remodeling and Fibrosis: this compound has been shown to mitigate the processes of airway remodeling. In lung fibroblasts, it can reverse the TGF-β-induced expression of profibrotic markers such as collagen 1A1 and alpha-smooth muscle actin (α-SMA), suggesting an anti-fibrotic potential.[10][11]

-

Improved Mucociliary Clearance: The compound can improve ciliary beat frequency in bronchial epithelial cells, an effect that is compromised by factors like cigarette smoke.[12][13] This action helps enhance mucociliary clearance, a critical defense mechanism in the airways.

-

Airway Smooth Muscle Relaxation: While not its primary therapeutic effect, the increase in cAMP in airway smooth muscle cells contributes to smooth muscle relaxation.[9]

Quantitative Data

Table 1: Comparative Pharmacokinetic Properties

This table summarizes key pharmacokinetic parameters for roflumilast and its active N-oxide metabolite. The substantially higher exposure (AUC) and longer half-life of this compound underscore its role as the primary contributor to the drug's overall activity.[5][7]

| Parameter | Roflumilast | This compound |

| Time to Peak Plasma Conc. (Tmax) | ~1 hour | ~8 hours |

| Plasma Protein Binding | ~99% | ~97% |

| Area Under Curve (AUC) | ~10-fold lower than N-oxide | ~10-fold higher than Roflumilast |

| Elimination Half-life (t½) | ~17 hours | ~30 hours |

Table 2: In Vitro Inhibitory Potency (IC₅₀) Against PDE Isoenzymes

The following data demonstrate the high potency and selectivity of both roflumilast and this compound for the PDE4 enzyme compared to other PDE families. This compound is only two- to threefold less potent than its parent compound.[4]

| PDE Isoenzyme | Roflumilast (IC₅₀, nM) | This compound (IC₅₀, nM) |

| PDE1 | > 10,000 | > 10,000 |

| PDE2 | > 10,000 | > 10,000 |

| PDE3 | > 10,000 | > 10,000 |

| PDE4A | 0.8 | 2.1 |

| PDE4B | 0.2 | 0.6 |

| PDE4C | 2.5 | 5.7 |

| PDE4D | 0.6 | 1.3 |

| PDE5 | > 10,000 | > 10,000 |

Key Experimental Protocols

Protocol: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol outlines a common method to determine the IC₅₀ of a test compound like this compound against a specific PDE4 isoform. The assay is based on the principle of fluorescence polarization (FP).[14][15]

Principle: A fluorescently labeled cAMP derivative (FAM-cAMP) is a small molecule that rotates rapidly in solution, resulting in low FP. When PDE4 hydrolyzes FAM-cAMP, the resulting FAM-AMP is captured by a binding agent, forming a large complex that rotates slowly and emits a high FP signal. An inhibitor will prevent this hydrolysis, keeping the FP signal low.

Methodology:

-

Reagent Preparation:

-

Prepare a serial dilution of the test inhibitor (e.g., this compound) in PDE assay buffer.

-

Dilute recombinant human PDE4B enzyme to the desired working concentration (e.g., 2-4 pg/µl) in cold, complete assay buffer.

-

Prepare the FAM-cAMP substrate solution to a working concentration (e.g., 2 µM).

-

-

Assay Plate Setup (96-well black plate):

-

Test Wells: Add 40 µL of diluted PDE4B enzyme and 5 µL of the test inhibitor dilution.

-

Positive Control (Max Activity): Add 40 µL of diluted PDE4B enzyme and 5 µL of assay buffer (or vehicle).

-

Negative Control (No Activity): Add 45 µL of assay buffer.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 5 µL of the FAM-cAMP substrate solution to all test and positive control wells.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Detection:

-

Stop the reaction and develop the signal by adding 100 µL of a binding agent solution to all wells.

-

Incubate for 30 minutes with gentle agitation.

-

-

Data Acquisition:

-

Read the fluorescence polarization on a microplate reader equipped for FP measurements (Excitation: ~485 nm, Emission: ~520 nm).

-

Calculate the percent inhibition for each inhibitor concentration relative to the controls and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Protocol: Measurement of Intracellular cAMP Levels (ELISA)

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to quantify changes in intracellular cAMP levels in cultured cells following treatment with this compound.[16][17][18]

Principle: This is a competitive immunoassay. Free cAMP from the cell lysate competes with a fixed amount of a labeled cAMP conjugate (e.g., HRP-labeled) for binding to a limited number of sites on a cAMP-specific antibody coated onto a microplate. The amount of labeled conjugate that binds is inversely proportional to the concentration of cAMP in the sample.

Methodology:

-

Cell Culture and Treatment:

-

Seed cells (e.g., human airway smooth muscle cells or neutrophils) in a multi-well culture plate and grow to desired confluency.

-

Pre-incubate cells with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX, 0.5 mM) for 15-30 minutes to prevent the degradation of newly synthesized cAMP.[18]

-

Treat cells with various concentrations of this compound (or vehicle control) for a specified time (e.g., 30 minutes). A positive control, such as the adenylyl cyclase activator forskolin, may also be included.

-

-

Cell Lysis:

-

Aspirate the culture medium and lyse the cells by adding 1X Cell Lysis Buffer.

-

Incubate for 10-20 minutes at room temperature with agitation to ensure complete lysis.

-

-

ELISA Procedure:

-

Prepare a cAMP standard curve by making serial dilutions of a known cAMP standard in 1X Cell Lysis Buffer.

-

Add standards and cell lysates to the wells of the antibody-coated microplate.

-

Add the HRP-labeled cAMP conjugate to all wells.

-

Incubate for 2-3 hours at room temperature.

-

Wash the plate multiple times with Wash Buffer to remove unbound reagents.

-

-

Signal Development and Detection:

-

Add a substrate solution (e.g., TMB) to each well and incubate in the dark for 15-30 minutes.

-

Add a Stop Solution to terminate the reaction.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance versus the concentration of the cAMP standards.

-

Interpolate the cAMP concentration in the cell lysate samples from the standard curve. Normalize results to total protein concentration if desired.

-

Conclusion

This compound is the principal active metabolite of roflumilast and the primary driver of its therapeutic effects. Its mechanism of action is centered on the potent and selective inhibition of the PDE4 enzyme. This inhibition leads to an increase in intracellular cAMP levels within key inflammatory and structural cells of the airways. The resulting amplification of the cAMP/PKA signaling pathway culminates in a broad spectrum of anti-inflammatory activities, including the suppression of cytokine release, inhibition of inflammatory cell trafficking, and mitigation of airway remodeling processes. This targeted modulation of cAMP signaling establishes this compound as a cornerstone in the management of inflammatory airway diseases like severe COPD.

References

- 1. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. cusabio.com [cusabio.com]

- 4. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. What is the therapeutic class of Roflumilast? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. publications.ersnet.org [publications.ersnet.org]

- 12. This compound, a PDE4 inhibitor, improves cilia motility and ciliated human bronchial epithelial cells compromised by cigarette smoke in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Pharmacological profile of roflumilast] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. Frontiers | Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2)-O-α-L-Rhamnopyranoside [frontiersin.org]

- 16. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]

- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Measurement of Intracellular cAMP [bio-protocol.org]

The Cellular Targets of Roflumilast N-oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets of roflumilast N-oxide, the active metabolite of the phosphodiesterase 4 (PDE4) inhibitor, roflumilast. This document details the molecular interactions, downstream signaling pathways, and cellular effects of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development purposes.

Primary Cellular Target: Phosphodiesterase 4 (PDE4)

The principal cellular target of this compound is phosphodiesterase 4 (PDE4), a key enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, a critical second messenger involved in a multitude of cellular processes, including inflammation and immune responses.[2] this compound is a potent and selective inhibitor of PDE4, demonstrating activity against multiple PDE4 subtypes.[2]

Quantitative Data: Inhibitory Activity against PDE4 Subtypes

This compound exhibits a balanced selectivity for PDE4 subtypes A, B, C, and D. The half-maximal inhibitory concentration (IC50) values for roflumilast and its N-oxide metabolite against various PDE subtypes are summarized below. This compound is only two- to threefold less potent than its parent compound, roflumilast, in inhibiting PDE4.[2]

| Compound | PDE Subtype | IC50 (nM) |

| Roflumilast | PDE4A1 | 0.7 |

| PDE4B2 | 0.41 - 0.84 | |

| PDE4C2 | 2.5 | |

| PDE4D2 | 0.81 - 0.68 | |

| This compound | PDE4 (general) | ~2.0 |

| PDE4A | - | |

| PDE4B | - | |

| PDE4C | - | |

| PDE4D | - |

Note: Specific IC50 values for this compound against individual PDE4 A, B, C, and D subtypes are not consistently reported across literature; however, its potency is established to be in the low nanomolar range and comparable to roflumilast.[2][3][4][5]

Downstream Signaling Pathways

The elevation of intracellular cAMP levels by this compound initiates a cascade of downstream signaling events that ultimately mediate its anti-inflammatory effects. The primary effector of cAMP is Protein Kinase A (PKA), which, upon activation, phosphorylates various downstream targets. Key signaling pathways modulated by this compound include the inhibition of NF-κB, JAK/STAT, and ERK1/2 pathways.

Inhibition of NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of pro-inflammatory genes. This compound, through the elevation of cAMP and activation of PKA, can interfere with the NF-κB signaling cascade, leading to a reduction in the production of inflammatory mediators.

Caption: Inhibition of NF-κB signaling by this compound.

Modulation of JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling. This compound has been shown to inhibit the activation of several STAT proteins, thereby dampening the inflammatory response to various stimuli.[6]

Caption: Modulation of the JAK/STAT signaling pathway.

Attenuation of ERK1/2 Signaling

The Extracellular signal-regulated kinase (ERK) 1/2 pathway, a component of the mitogen-activated protein kinase (MAPK) cascade, is involved in cell proliferation, differentiation, and inflammation. This compound can attenuate the phosphorylation and activation of ERK1/2 in response to inflammatory stimuli.[6][7]

Caption: Attenuation of the ERK1/2 signaling pathway.

Cellular Effects

This compound exerts its effects on a wide range of cell types, primarily those involved in inflammatory and respiratory processes.[8]

Immune Cells

-

Neutrophils: Reduces chemotaxis, superoxide anion generation, and the release of pro-inflammatory mediators such as interleukin-8 (IL-8) and elastase.

-

Monocytes/Macrophages: Inhibits the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), CCL2, CCL3, CCL4, and CXCL10.[9]

-

T-Lymphocytes (CD4+ and CD8+): Modulates T-cell activation and cytokine production.

-

Platelets: Curbs platelet-leukocyte interactions, which play a role in vascular disease.[10]

Respiratory Cells

-

Bronchial Epithelial Cells: Protects against cigarette smoke-induced reductions in ciliary beat frequency and the loss of ciliated cells.[11] It can also mitigate the epithelial-mesenchymal transition induced by cigarette smoke.[7]

-

Airway Smooth Muscle Cells: In combination with long-acting beta-2-agonists, it can enhance the anti-inflammatory effects of corticosteroids.[12]

-

Alveolar Epithelial Cells Type II: Induces the expression of surfactant proteins, which are crucial for maintaining alveolar integrity and host defense.[13]

-

Fibroblasts: Exhibits anti-fibrotic effects by mitigating the generation of reactive oxygen species (ROS).

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the cited research to investigate the cellular targets and effects of this compound.

PDE4 Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound on PDE4 activity.

Principle: This assay measures the hydrolysis of cAMP by a recombinant PDE4 enzyme. The amount of remaining cAMP or the product of hydrolysis (AMP) is quantified, often using methods like fluorescence polarization, FRET, or radioimmunoassay.

General Protocol:

-

Reagent Preparation: Prepare assay buffer, recombinant human PDE4 enzyme, a fluorescently labeled cAMP substrate, and serial dilutions of this compound.

-

Enzyme Reaction: In a microplate, combine the PDE4 enzyme with the various concentrations of this compound (or vehicle control).

-

Initiation: Add the cAMP substrate to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for cAMP hydrolysis.

-

Detection: Add a detection reagent (e.g., a binding agent that recognizes the hydrolyzed product) and measure the signal (e.g., fluorescence polarization) using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for a PDE4 inhibition assay.

Western Blotting for Phosphorylated Signaling Proteins (e.g., STATs, ERK1/2)

Objective: To assess the effect of this compound on the phosphorylation status of key signaling proteins.

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies. Phospho-specific antibodies are used to detect the activated (phosphorylated) forms of proteins.

General Protocol:

-

Cell Culture and Treatment: Culture the desired cell type and treat with this compound for a specified time, with or without a pro-inflammatory stimulus.

-

Cell Lysis: Lyse the cells to extract total protein. It is critical to include phosphatase inhibitors in the lysis buffer to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

Gel Electrophoresis: Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-STAT3 or anti-phospho-ERK1/2).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody against the total protein to normalize for loading.

Caption: General workflow for Western blotting.

Cytokine Release Assay (ELISA)

Objective: To quantify the effect of this compound on the secretion of cytokines from cells.

Principle: An enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

General Protocol:

-

Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.[14]

-

Blocking: Wash the plate and block any remaining non-specific binding sites.

-

Sample Incubation: Add cell culture supernatants (from cells treated with this compound and/or a stimulus) and a standard curve of known cytokine concentrations to the plate and incubate.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the cytokine.

-

Enzyme Conjugate: Wash the plate and add an enzyme-conjugated streptavidin (e.g., HRP-streptavidin).

-

Substrate Addition: Wash the plate and add a chromogenic substrate that will be converted by the enzyme to produce a colored product.

-

Measurement: Stop the reaction and measure the absorbance of each well using a microplate reader.

-

Data Analysis: Generate a standard curve and use it to determine the concentration of the cytokine in the cell culture supernatants.

Caption: General workflow for a sandwich ELISA.

Conclusion

This compound is a potent and selective inhibitor of PDE4, leading to increased intracellular cAMP levels. This primary mechanism of action triggers a cascade of downstream signaling events, including the modulation of the NF-κB, JAK/STAT, and ERK1/2 pathways. These molecular changes translate into a broad range of anti-inflammatory and cytoprotective effects in various cell types, particularly those integral to the pathophysiology of respiratory diseases. This in-depth guide provides a foundational understanding of the cellular and molecular pharmacology of this compound, which is essential for ongoing research and the development of novel therapeutic strategies.

References

- 1. DALIRESP® (roflumilast) Mechanism of Action | For HCPs [daliresphcp.com]

- 2. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of PDE4 inhibition for COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. This compound Prevents Cytokine Secretion Induced by Cigarette Smoke Combined with LPS through JAK/STAT and ERK1/2 Inhibition in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound inhibits bronchial epithelial to mesenchymal transition induced by cigarette smoke in smokers with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The preclinical pharmacology of roflumilast--a selective, oral phosphodiesterase 4 inhibitor in development for chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Clinical Relevance of the Anti-inflammatory Effects of Roflumilast on Human Bronchus: Potentiation by a Long-Acting Beta-2-Agonist [frontiersin.org]

- 10. publications.ersnet.org [publications.ersnet.org]

- 11. This compound, a PDE4 inhibitor, improves cilia motility and ciliated human bronchial epithelial cells compromised by cigarette smoke in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound in Combination with Formoterol Enhances the Antiinflammatory Effect of Dexamethasone in Airway Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Roflumilast-N-oxide induces surfactant protein expression in human alveolar epithelial cells type II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bdbiosciences.com [bdbiosciences.com]

Roflumilast N-oxide: A Comprehensive Technical Guide on its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Roflumilast N-oxide is the primary and pharmacologically active metabolite of roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor approved for the treatment of severe Chronic Obstructive Pulmonary Disease (COPD). This technical guide provides an in-depth overview of the discovery, development history, and key characteristics of this compound. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of its mechanism of action.

The development of this compound is intrinsically linked to its parent drug, roflumilast. Early in the development of roflumilast, it was discovered that it is extensively metabolized in humans to this compound.[1][2] This metabolite was found to be a potent PDE4 inhibitor itself, with a similar potency to the parent compound.[3] A key distinguishing feature of this compound is its significantly longer plasma half-life compared to roflumilast, which is the primary reason for the once-daily dosing regimen of the parent drug.[2] The majority of the in vivo PDE4 inhibitory activity of roflumilast is attributed to its N-oxide metabolite.[4] This guide will delve into the specifics of its discovery, preclinical and clinical development, and the experimental protocols used to characterize this important active metabolite.

Discovery and Rationale

The discovery of this compound was a direct result of the metabolic studies of roflumilast. Roflumilast was identified as a potent and selective PDE4 inhibitor from a series of benzamide derivatives.[3] Subsequent pharmacokinetic studies in humans revealed that roflumilast undergoes extensive metabolism, with this compound being the major circulating metabolite.[1][2]

The rationale for focusing on this compound in the development program was based on two key findings:

-

Potent PDE4 Inhibition: In vitro studies demonstrated that this compound is a highly potent inhibitor of the PDE4 enzyme, with an IC50 in the low nanomolar range, comparable to that of roflumilast.[3]

-

Favorable Pharmacokinetics: this compound exhibits a significantly longer terminal half-life in humans (approximately 30 hours) compared to roflumilast (approximately 17 hours).[2] This long half-life ensures sustained PDE4 inhibition over a 24-hour period, making it the primary contributor to the overall therapeutic effect and allowing for once-daily administration of roflumilast.

Synthesis of this compound

This compound is synthesized from its parent compound, roflumilast, through an oxidation reaction. A common laboratory-scale synthesis involves the use of a peroxy acid, such as 3-chloroperoxybenzoic acid (m-CPBA), in a halogenated solvent like dichloromethane or chloroform.[5]

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

Roflumilast

-

3-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Chloroform

-

Diethyl ether

-

Sodium sulfate

-

Water

-

25% aqueous ammonium acetate

-

Brine

Procedure: [5]

-

Dissolve roflumilast in a halogenated solvent (e.g., dichloromethane or chloroform).

-

Add 3-chloroperoxybenzoic acid to the solution to initiate the oxidation reaction.

-

Stir the reaction mixture at ambient temperature for an extended period (e.g., 44 hours).

-

After the reaction is complete, pour the mixture into water.

-

Separate the organic phase and extract the aqueous phase with the halogenated solvent.

-

Combine the organic extracts and dry them over sodium sulfate.

-

Partially evaporate the solvent under vacuum.

-

Triturate the residue with diethyl ether to precipitate the this compound product.

-

The resulting anhydrous this compound can be further purified if necessary.

This method has the advantage of proceeding under mild conditions, minimizing the formation of side products.[5]

Mechanism of Action: PDE4 Inhibition and Downstream Signaling

This compound, like its parent compound, is a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is a key enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in various inflammatory and structural cells implicated in the pathogenesis of COPD.[6]

By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and modulates the activity of various downstream targets, including transcription factors like CREB (cAMP response element-binding protein).[2] The ultimate effect is a reduction in the inflammatory response by decreasing the production of pro-inflammatory mediators such as TNF-α, IL-8, and leukotriene B4.[2]

Preclinical Development

A series of in vitro and in vivo preclinical studies were conducted to elucidate the functional mode of action of roflumilast and its N-oxide metabolite.

In Vitro Studies

In vitro experiments have demonstrated that this compound affects the function of numerous cell types involved in the inflammatory cascade of COPD.

Objective: To determine the inhibitory potency of this compound on PDE4 activity.

Experimental Protocol: [7]

-

Human neutrophils are used as a source of PDE4 enzyme.

-

The PDE4 activity is assayed in the presence of varying concentrations of this compound.

-

The assay measures the hydrolysis of radiolabeled cAMP to AMP.

-

PDE4 activity is calculated as the difference in total PDE activity in the presence and absence of a selective PDE4 inhibitor (e.g., 1 µM this compound).

-

The concentration of this compound that produces 50% inhibition of PDE4 activity (IC50) is determined.

Results: this compound is a potent inhibitor of PDE4 with an IC50 value in the low nanomolar range, similar to its parent compound.[3]

Objective: To evaluate the anti-inflammatory effects of this compound on various inflammatory cells.

Experimental Protocol: [3]

-

Neutrophils: N-formyl-methyl-leucyl-phenylalanine (fMLP)-induced formation of leukotriene B4 (LTB4) and reactive oxygen species (ROS) is measured in the presence and absence of this compound.

-

Eosinophils: fMLP- and C5a-induced ROS formation is assessed.

-

Monocytes, Macrophages, and Dendritic Cells: Lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) synthesis is quantified.

-

CD4+ T cells: Anti-CD3/anti-CD28 monoclonal antibody-stimulated proliferation and cytokine release (IL-2, IL-4, IL-5, and interferon-gamma) are measured.

Results: this compound consistently demonstrates potent anti-inflammatory effects across a range of cell types, with IC values for half-maximum inhibition typically falling within the low nanomolar range (3-40 nM).[3]

In Vivo Studies

Preclinical in vivo models have been instrumental in demonstrating the therapeutic potential of roflumilast, with the understanding that this compound is the primary active moiety. These studies have shown that roflumilast mitigates key features of COPD, including tobacco smoke-induced lung inflammation, mucus hypersecretion, and lung remodeling.

Clinical Development

The clinical development of roflumilast has been extensive, with numerous trials conducted to establish its efficacy and safety in patients with severe COPD. While the trials were conducted with the parent drug, the pharmacokinetic profile of this compound was a critical component of the clinical pharmacology assessment.

Pharmacokinetics in Humans

The pharmacokinetic properties of both roflumilast and this compound have been well-characterized in healthy volunteers and patients with COPD.

Table 1: Pharmacokinetic Parameters of Roflumilast and this compound in Healthy Volunteers (Single Dose) [8]

| Parameter | Roflumilast (0.25-0.50 mg) | This compound |

| Tmax (hours) | 0.25 - 2.0 | ~8 |

| t1/2 (hours) | 19.7 - 20.9 | 23.2 - 26.2 |

| Plasma Protein Binding | ~99% | ~97% |

Table 2: Steady-State Pharmacokinetics in Patients with Liver Cirrhosis (Compared to Healthy Subjects) [9]

| Parameter | Roflumilast (Child-Pugh A) | Roflumilast (Child-Pugh B) | This compound (Child-Pugh A) | This compound (Child-Pugh B) |

| AUC(24) Increase | ~51% | ~92% | ~24% | ~41% |

| Cmax Increase | - | - | ~26% | ~40% |

Clinical Trials

Numerous Phase II and Phase III clinical trials have been conducted to evaluate the efficacy and safety of roflumilast in patients with severe COPD. The primary endpoint in many of these trials was the reduction in the rate of moderate or severe COPD exacerbations.

Key findings from the clinical trial program demonstrated that roflumilast, when added to standard bronchodilator therapy, significantly reduces the frequency of exacerbations in patients with severe COPD associated with chronic bronchitis and a history of exacerbations.

Conclusion

The discovery and development of this compound have been pivotal to the success of roflumilast as a therapeutic agent for severe COPD. Its identification as a potent, long-acting active metabolite provided the scientific basis for the once-daily dosing regimen and explained the sustained therapeutic effect of the parent drug. The comprehensive preclinical and clinical evaluation of roflumilast, with a clear understanding of the contribution of its N-oxide metabolite, has established its role as an important non-steroidal, anti-inflammatory treatment option for a specific subset of patients with severe COPD. This technical guide has provided a detailed overview of this journey, from initial discovery to its established clinical use, to serve as a valuable resource for the scientific and drug development communities.

References

- 1. Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyfreak.com [pharmacyfreak.com]

- 3. Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. WO2011163469A1 - Hydrated form of anti-inflammatory roflumilast-n-oxide - Google Patents [patents.google.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. This compound, a PDE4 inhibitor, improves cilia motility and ciliated human bronchial epithelial cells compromised by cigarette smoke in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of Crystalline Roflumilast N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roflumilast N-oxide is the primary and pharmacologically active metabolite of roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). The efficacy and stability of a pharmaceutical product are intrinsically linked to the physicochemical properties of its active pharmaceutical ingredient (API). For crystalline APIs such as this compound, understanding aspects like polymorphism, solubility, and thermal stability is critical for formulation development, quality control, and ensuring consistent bioavailability. This technical guide provides a comprehensive overview of the known physicochemical properties of crystalline this compound, detailed experimental protocols for its characterization, and a summary of its mechanism of action.

Physicochemical Properties

This compound has been shown to exist in at least two crystalline forms: an anhydrous form (Form I) and a monohydrate (Form II).[1][2] The presence of different polymorphic forms necessitates a thorough characterization to ensure the selection of a stable and consistent form for drug product development.

Crystallographic Properties

The two known crystalline forms of this compound can be distinguished by their unique X-ray powder diffraction (XRPD) patterns and infrared (IR) spectra.

Table 1: Crystallographic Data for this compound Polymorphs

| Property | Form I (Anhydrous) | Form II (Monohydrate) |

| Characteristic XRPD Peaks (2θ) | 5.9°, 13.4°, 17.8°, 23.1°, 24.4° | Not explicitly detailed in the provided search results, but would differ from Form I. |

| Characteristic IR Absorption Bands (cm⁻¹) | 3215, 3056, 1655, 1537, 1105 | 3554, 3239, 1686, 1605, 1493 |

Solubility Profile

The solubility of this compound has been determined in various organic solvents. This information is crucial for developing appropriate solvent systems for crystallization, formulation, and analytical testing.

Table 2: Solubility of this compound

| Solvent | Solubility |

| Dimethylformamide (DMF) | 30 mg/mL[3] |

| Dimethyl sulfoxide (DMSO) | 30 mg/mL[3], 84 mg/mL[4] |

| Ethanol | 5 mg/mL[3], 21 mg/mL[4] |

| Water | Insoluble[4] |

Thermal Properties

Thermal analysis, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provides insights into the melting behavior, phase transitions, and thermal stability of the crystalline forms.

Table 3: Thermal Analysis Data for this compound

| Analysis | Form I (Anhydrous) | Form II (Monohydrate) |

| DSC Endotherm | Maximum endothermic transition at approximately 181.9 °C.[5] | Maximum endothermic transition at approximately 182.8 °C.[5] |

| TGA | Stable up to its melting point. | Would show an initial weight loss corresponding to the loss of water, followed by decomposition at higher temperatures. Drying Form II at elevated temperatures (e.g., 80°C) can convert it to Form I.[5] |

Mechanism of Action: Signaling Pathway

This compound exerts its therapeutic effect by inhibiting phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[6][7] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. This increase in cAMP activates two primary downstream signaling pathways: the Protein Kinase A (PKA) pathway and the Exchange Protein directly Activated by cAMP (Epac) pathway.[6][8]

The activation of the PKA pathway leads to the phosphorylation of the cAMP response element-binding protein (CREB), which in turn modulates the transcription of various genes involved in inflammation and cell survival.[1][6] The Epac pathway activation can lead to the stimulation of the Akt signaling pathway, which is also involved in cell survival and anti-apoptotic processes.[6] The net effect of these pathways is a reduction in the inflammatory response characteristic of COPD.

This compound inhibits PDE4, increasing cAMP levels and activating PKA/CREB and Epac/Akt pathways.

Experimental Protocols

The characterization of crystalline this compound involves a suite of analytical techniques. Below are detailed methodologies for key experiments.

X-ray Powder Diffraction (XRPD)

Objective: To identify the crystalline form and assess its purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline powder (approximately 10-20 mg) is gently packed into a sample holder. The surface is flattened to ensure a uniform sample height.

-

Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source is used.

-

Data Collection: The sample is scanned over a 2θ range of 5° to 40° with a step size of 0.02° and a scan speed of 2°/min.

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed for the characteristic peaks of each polymorph.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and detect any phase transitions.

Methodology:

-

Sample Preparation: Approximately 2-5 mg of the crystalline powder is accurately weighed into an aluminum pan, which is then hermetically sealed.

-

Instrumentation: A calibrated differential scanning calorimeter is used. An empty sealed aluminum pan is used as a reference.

-

Data Collection: The sample and reference pans are heated at a constant rate, typically 10 °C/min, under a nitrogen purge (50 mL/min) from ambient temperature to a temperature above the expected melting point (e.g., 200 °C).

-

Data Analysis: The heat flow as a function of temperature is recorded. Endothermic events, such as melting, are identified as peaks on the thermogram.

Thermogravimetric Analysis (TGA)

Objective: To assess thermal stability and determine the presence of solvates (e.g., water in the monohydrate form).

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the crystalline powder is placed in a tared TGA pan.

-

Instrumentation: A thermogravimetric analyzer is used.

-

Data Collection: The sample is heated at a constant rate, typically 10 °C/min, under a nitrogen purge from ambient temperature to a temperature where decomposition is complete (e.g., 600 °C).

-

Data Analysis: The weight loss of the sample as a function of temperature is recorded. For the monohydrate form, an initial weight loss corresponding to the theoretical water content is expected.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain a characteristic infrared spectrum for the identification of the crystalline form.

Methodology:

-

Sample Preparation: A small amount of the crystalline powder is mixed with potassium bromide (KBr) and compressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat powder.

-

Instrumentation: A Fourier-transform infrared spectrometer is used.

-

Data Collection: The spectrum is recorded over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups and crystal lattice vibrations of the molecule.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and for quantification in various matrices.

Methodology:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.08% o-phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile) in an isocratic or gradient elution. A typical isocratic mobile phase could be 20% aqueous buffer and 80% methanol.[9][10]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 215 nm or fluorescence detection with excitation at 290 nm and emission at 380 nm.[9][10]

-

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) and diluted to the desired concentration with the mobile phase.

-

Analysis: The prepared sample is injected into the HPLC system, and the chromatogram is recorded. The purity is determined by the area percentage of the main peak. For quantification, a calibration curve is constructed using standards of known concentrations.

Experimental Workflow for Crystalline API Characterization

The characterization of a new crystalline form of an API like this compound follows a structured workflow to ensure a comprehensive understanding of its properties. This workflow typically begins with the synthesis and crystallization of the compound, followed by a series of analytical tests to determine its solid-state and other physicochemical properties.

A typical workflow for the characterization of a crystalline API from synthesis to final analysis.

Conclusion

A thorough understanding of the physicochemical properties of crystalline this compound is paramount for the successful development of a safe, effective, and stable drug product. This guide has summarized the key properties of its known crystalline forms, provided detailed experimental protocols for their characterization, and outlined the underlying mechanism of action. The presented data and methodologies serve as a valuable resource for researchers and scientists involved in the development of roflumilast-based pharmaceuticals. Further characterization of the monohydrate form (Form II) and a direct comparison of the stability of the two polymorphs would be beneficial for a complete understanding of this active pharmaceutical ingredient.

References

- 1. Roflumilast restores cAMP/PKA/CREB signaling axis for FtMt-mediated tumor inhibition of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. Roflumilast Powders for Chronic Obstructive Pulmonary Disease: Formulation Design and the Influence of Device, Inhalation Flow Rate, and Storage Relative Humidity on Aerosolization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN103382177A - this compound polymorphs and their preparation methods and pharmaceutical composition - Google Patents [patents.google.com]

- 6. PDE4 inhibitor, roflumilast protects cardiomyocytes against NO-induced apoptosis via activation of PKA and Epac dual pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. p-CREB and p-DARPP-32 orchestrating the modulatory role of cAMP/PKA signaling pathway enhanced by Roflumilast in rotenone-induced Parkinson's disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bezmialemscience.org [bezmialemscience.org]

- 10. bezmialemscience.org [bezmialemscience.org]

The In Vitro Effect of Roflumilast N-Oxide on Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of roflumilast N-oxide, the primary active metabolite of the phosphodiesterase 4 (PDE4) inhibitor roflumilast, on the production of inflammatory cytokines. Roflumilast is a key therapeutic agent for severe Chronic Obstructive Pulmonary Disease (COPD), and its anti-inflammatory actions are central to its clinical efficacy.[1] Understanding the precise molecular and cellular mechanisms of its active metabolite is crucial for ongoing research and drug development in inflammatory diseases.

Core Mechanism of Action: PDE4 Inhibition and cAMP Elevation

This compound exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme. PDE4 is responsible for the degradation of intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger in numerous cell signaling pathways.[1][2] By inhibiting PDE4, this compound causes an accumulation of intracellular cAMP. This elevation in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). Activated CREB modulates gene expression, leading to a suppression of pro-inflammatory cytokine transcription.[3][4]

Quantitative Data: Inhibition of Cytokine Production

Numerous in vitro studies have quantified the inhibitory effects of this compound on cytokine release from various immune and structural cells relevant to respiratory inflammation. The data consistently demonstrate a potent, concentration-dependent suppression of specific pro-inflammatory mediators, particularly those involved in the recruitment of monocytes and T-cells.

Table 1: Effect on Human Lung Macrophages

| Cytokine/Chemokine | Stimulus | This compound Concentration | % Inhibition | Reference |

| TNF-α | LPS (10 ng/mL) | 1 nM | ~30% | [5] |

| CCL2 (MCP-1) | LPS (10 ng/mL) | 1 nM | ~30% | [5] |

| CCL3 (MIP-1α) | LPS (10 ng/mL) | 1 nM | Moderate | [5] |

| CCL4 (MIP-1β) | LPS (10 ng/mL) | 1 nM | Moderate | [5] |

| CXCL10 (IP-10) | LPS (10 ng/mL) | 1 nM | Moderate | [5] |

| CXCL1 (GRO-α) | LPS (10 ng/mL) | Up to 1 µM | No effect | [5] |

| CXCL8 (IL-8) | LPS (10 ng/mL) | Up to 1 µM | No effect | [5] |

Data derived from studies on human lung macrophages isolated from resected lung tissue.[5]

Table 2: Effect on Human Bronchial & Lung Parenchymal Explants

| Cytokine/Chemokine | Stimulus | This compound Potency (pD₂) | Max Inhibition (%) | Reference |

| TNF-α | LPS (1 µg/mL) | 9.4 ± 0.3 | ~68% | [6] |

| CCL2 (MCP-1) | LPS (1 µg/mL) | Partial Inhibition | Not Specified | [6][7] |

| CCL3 (MIP-1α) | LPS (1 µg/mL) | Partial Inhibition | Not Specified | [6][7] |

| CCL4 (MIP-1β) | LPS (1 µg/mL) | Partial Inhibition | Not Specified | [6][7] |

| CCL5 (RANTES) | LPS (1 µg/mL) | Partial Inhibition | Not Specified | [6] |

| CXCL9 (Mig) | LPS (1 µg/mL) | Partial Inhibition | Not Specified | [6][7] |

| CXCL1 (GRO-α) | LPS (1 µg/mL) | No effect | Not Specified | [6][7] |

| CXCL5 (ENA-78) | LPS (1 µg/mL) | No effect | Not Specified | [6][7] |

| CXCL8 (IL-8) | LPS (1 µg/mL) | No significant effect | Not Specified | [6][7] |

pD₂ represents the negative logarithm of the molar concentration producing 50% of the maximal response (EC₅₀).[6]

Table 3: Effect on A549 Airway Epithelial Cells

| Cytokine/Chemokine | Stimulus | This compound Treatment | Effect | Reference |

| IL-8/CXCL8 | CSE (2-4%) + LPS (0.1 µg/mL) | Pre-incubation with RNO + PGE₂ | Partial reduction | [8] |

| MCP-1/CCL2 | CSE (2-4%) + LPS (0.1 µg/mL) | Pre-incubation with RNO + PGE₂ | Partial reduction | [8] |

| GRO-α/CXCL1 | CSE (2-4%) + LPS (0.1 µg/mL) | Pre-incubation with RNO + PGE₂ | Partial reduction | [8] |

CSE: Cigarette Smoke Extract. In this model, Prostaglandin E₂ (PGE₂) was used to activate adenylyl cyclase and amplify the cAMP signal, making the inhibitory effect of this compound more apparent.[8]

Experimental Protocols: Cytokine Release Assay

The assessment of this compound's effect on cytokine production typically follows a standardized in vitro protocol.[9][10] While specifics may vary based on the cell type and research question, the core workflow remains consistent.

Key Methodologies

-

Cell Isolation and Culture:

-

Primary Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.[11] Human lung macrophages or bronchial explants are obtained from surgical resection tissues following enzymatic digestion and purification.[5][6]

-

Cell Lines: Adherent cell lines, such as the human alveolar epithelial cell line A549, are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[8][12]

-

-

Experimental Treatment:

-

Cells are seeded in multi-well plates and allowed to adhere or stabilize.

-

The culture medium is replaced with fresh medium containing various concentrations of this compound (or vehicle control, typically DMSO). A pre-incubation period (e.g., 1 hour) is common.[5][6]

-

Stock solutions of this compound are prepared in DMSO and diluted to final concentrations in the culture medium.[5]

-

-

Inflammatory Stimulation:

-

Following pre-incubation with the inhibitor, cells are stimulated with a pro-inflammatory agent. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a standard stimulus used at concentrations ranging from 10 ng/mL to 1 µg/mL.[5][6]

-

In models mimicking COPD exacerbations, a combination of Cigarette Smoke Extract (CSE) and a low concentration of LPS is used.[8][13]

-

-

Incubation and Sample Collection:

-

Cytokine Quantification:

-

The concentrations of specific cytokines and chemokines in the collected supernatants are measured using immunoassays.

-

ELISA (Enzyme-Linked Immunosorbent Assay): This is a highly specific and sensitive method for quantifying a single cytokine.[8][9]

-

Multiplex Immunoassays (e.g., Luminex): These platforms allow for the simultaneous measurement of multiple cytokines from a single small-volume sample.[9][10]

-

Interacting Signaling Pathways

While the primary mechanism of this compound is mediated through the cAMP-PKA pathway, its anti-inflammatory effects are enhanced by crosstalk with other signaling cascades. In airway epithelial cells stimulated by both CSE and LPS, this compound was found to inhibit the activation of the ERK1/2 and JAK/STAT pathways, which are crucial for the production of chemokines like CXCL8 and CCL2.[8][12][13] This suggests that the elevation of cAMP can exert inhibitory effects on key inflammatory signaling nodes.

Conclusion

This compound is a potent inhibitor of pro-inflammatory cytokine production in a variety of clinically relevant human cell types in vitro. Its action is concentration-dependent and selective, primarily affecting cytokines involved in the recruitment and activation of monocytes and T-cells, such as TNF-α, CCL2, CCL3, and CCL4, while having minimal to no effect on neutrophil-attracting chemokines like CXCL1 and CXCL8.[5][6][7] The underlying mechanism involves the elevation of intracellular cAMP, which not only suppresses transcription of inflammatory genes but also inhibits other pro-inflammatory signaling pathways like ERK1/2 and JAK/STAT.[8] These findings provide a strong mechanistic basis for the anti-inflammatory efficacy of roflumilast in the treatment of chronic inflammatory respiratory diseases.

References

- 1. The preclinical pharmacology of roflumilast--a selective, oral phosphodiesterase 4 inhibitor in development for chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The PDE4 Inhibitor Tanimilast Blunts Proinflammatory Dendritic Cell Activation by SARS-CoV-2 ssRNAs [frontiersin.org]

- 3. PDE4 inhibitors as potential therapeutic agents in the treatment of COPD-focus on roflumilast - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Roflumilast inhibits the release of chemokines and TNF-α from human lung macrophages stimulated with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Clinical Relevance of the Anti-inflammatory Effects of Roflumilast on Human Bronchus: Potentiation by a Long-Acting Beta-2-Agonist [frontiersin.org]

- 7. Roflumilast inhibits lipopolysacch ... | Article | H1 Connect [archive.connect.h1.co]

- 8. This compound Prevents Cytokine Secretion Induced by Cigarette Smoke Combined with LPS through JAK/STAT and ERK1/2 Inhibition in Airway Epithelial Cells | PLOS One [journals.plos.org]

- 9. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]

- 10. labcorp.com [labcorp.com]

- 11. Additive anti-inflammatory effects of beta 2 adrenoceptor agonists or glucocorticosteroid with roflumilast in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound prevents cytokine secretion induced by cigarette smoke combined with LPS through JAK/STAT and ERK1/2 inhibition in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Roflumilast N-oxide in Plasma via LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of roflumilast N-oxide, the primary active metabolite of roflumilast, in plasma samples. Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor, is utilized in the treatment of chronic obstructive pulmonary disease (COPD).[1][2] Given that this compound contributes significantly to the total PDE4 inhibition, accurate quantification of this metabolite is crucial for pharmacokinetic and pharmacodynamic studies.[3] The described protocol employs a straightforward sample preparation technique followed by rapid and selective LC-MS/MS analysis, making it suitable for high-throughput applications in drug development and clinical research.

Introduction

Roflumilast is an oral medication approved for the management of severe COPD.[1] It exerts its anti-inflammatory effects by inhibiting PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP).[2][4] This inhibition leads to an accumulation of intracellular cAMP, which in turn suppresses various inflammatory cell functions.[5][6] Roflumilast is extensively metabolized to this compound, a metabolite that is nearly as potent as the parent drug and has a longer half-life, contributing to approximately 90% of the total PDE4 inhibitory activity in vivo.[1][3] Therefore, reliable measurement of this compound concentrations in plasma is essential for understanding the overall pharmacological activity and for conducting pharmacokinetic assessments.

This application note provides a detailed protocol for the quantification of this compound in plasma using LC-MS/MS. The method is validated for its sensitivity, specificity, accuracy, and precision, ensuring reliable data for research and drug development professionals.

Experimental

Materials and Reagents

-

This compound reference standard

-

Roflumilast reference standard

-

Internal Standard (IS) (e.g., Deuterated this compound or a structurally similar compound like tolbutamide)[7]

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Control plasma (Human or animal as required)

Equipment

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18 reverse-phase column)[7]

-

Microcentrifuge

-

Autosampler vials

Sample Preparation

Two primary methods for plasma sample preparation are commonly employed: protein precipitation and solid-phase extraction (SPE).

1. Protein Precipitation (PPT): This method is rapid and straightforward.

-

To 50-100 µL of plasma, add 3 volumes of cold acetonitrile or a methanol/acetonitrile (50:50, v/v) mixture containing the internal standard.[8][9]

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at high speed (e.g., 16,500 x g) for 10 minutes.[9]

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.[9]

2. Solid-Phase Extraction (SPE): This method provides a cleaner extract, potentially reducing matrix effects.[10][11][12]

-

Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analyte and internal standard with a suitable elution solvent (e.g., methanol with formic acid).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

Liquid Chromatography

-

Column: A C18 analytical column (e.g., 50 mm × 2.1 mm, 1.7 µm) is suitable for separation.[7][9]

-

Mobile Phase: A gradient elution using a mixture of 0.1-0.2% formic acid in water and 0.1-0.2% formic acid in acetonitrile is commonly used.[8][9]

-

Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[7][9]

-

Injection Volume: 2.5 µL.[9]

Mass Spectrometry

-

Ionization Mode: Positive electrospray ionization (ESI+) is used.[8][9]

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification.

-

MRM Transitions:

Quantitative Data Summary

The following tables summarize the quantitative performance of published LC-MS/MS methods for roflumilast and this compound in plasma.

| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Reference |

| Roflumilast | 0.02 - 0.101 | 0.02 - 10 / 0.1 - 60 | [7][9][10] |

| This compound | 0.04 - 0.111 | 0.04 - 50 / 0.1 - 60 | [7][9][10] |

| Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) | Reference |

| Roflumilast | < 15% | < 15% | Within ±15% | [7] |

| This compound | < 15% | < 15% | Within ±15% | [7] |

Experimental Workflow

Caption: LC-MS/MS workflow for this compound quantification.

Roflumilast Signaling Pathway

Caption: Roflumilast's mechanism of action via PDE4 inhibition.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in plasma. This methodology is essential for researchers and scientists in the field of drug development to accurately assess the pharmacokinetics of roflumilast and its active metabolite. The detailed protocol and performance characteristics presented herein offer a solid foundation for the implementation of this analytical method in a laboratory setting.

References

- 1. Pharmacokinetic and Pharmacodynamic Modelling to Characterize the Tolerability of Alternative Up-Titration Regimens of Roflumilast in Patients with Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap - PMC [pmc.ncbi.nlm.nih.gov]